molecular formula C8H7ClF3N B13977809 3-Chloro-2-(trifluoromethyl)benzylamine

3-Chloro-2-(trifluoromethyl)benzylamine

Cat. No.: B13977809
M. Wt: 209.59 g/mol
InChI Key: FIDFVUSXWDNAGL-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)benzylamine is a halogenated benzylamine derivative featuring a chlorine atom at the 3-position and a trifluoromethyl (CF₃) group at the 2-position of the benzene ring. Its molecular formula is C₈H₇ClF₃N, with a molecular weight of 209.596 g/mol (inferred from positional isomer data in ). The compound’s structure combines electron-withdrawing groups (Cl and CF₃), influencing its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

[3-chloro-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H,4,13H2

InChI Key

FIDFVUSXWDNAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Halogenation of m-Xylene to Trichloro-m-Xylene Intermediates

A crucial early step is the chlorination of m-xylene to form trichloro-m-xylene derivatives, which serve as precursors for further transformations.

  • Reaction Conditions: Chlorination is performed under free-radical conditions, catalyzed by ultraviolet radiation or chemical initiators, at temperatures between 100°C and 130°C.
  • Selectivity: The process aims to maximize the yield of 1,3,5-trichloro-2,4,6-trimethylbenzene (trichloro-m-xylene) while minimizing higher chlorinated by-products (tetra-, penta-, and hexachlorinated species).
  • Catalysts and Additives: Pyridine or trialkyl phosphates may be added to suppress side reactions.
  • Yield: Approximately 35-45 mole % of trichloro-m-xylene is obtained under optimized conditions.

Conversion to Benzotrichloride Derivatives

  • The trichloro-m-xylene is further chlorinated in the presence of strong aqueous bases (sodium hydroxide or potassium hydroxide, preferably >50% concentration) to form benzotrichloride derivatives.
  • Phase-transfer catalysts such as long-chain trialkylammonium halides (e.g., n-dodecyl-trimethylammonium halide) are used to facilitate the two-phase reaction.
  • Reaction time is typically 3 to 6 hours at controlled temperatures to optimize yield and purity.

Fluorination to Introduce the Trifluoromethyl Group

  • The benzotrichloride intermediate undergoes fluorination with anhydrous hydrogen fluoride to replace chlorines with fluorines, forming trifluoromethyl-substituted benzyl chlorides.
  • Catalysts such as fluorides or chlorides of antimony, phosphorus, or other metals may be added to improve reaction rates and selectivity.
  • The product is 3-chloro-2-(trifluoromethyl)benzyl chloride, a key intermediate.

Conversion of Benzyl Chloride to Benzylamine

  • The benzyl chloride intermediate is reacted with ammonia or amines under controlled conditions to substitute the chloride with an amino group, yielding 3-chloro-2-(trifluoromethyl)benzylamine.
  • Parameters such as temperature, pressure, and reaction time are critical to maximize yield and minimize side products.
  • Alternative methods involve the formation of (3-trifluoromethylphenyl)acetonitrile via treatment with sodium cyanide in the presence of phase-transfer catalysts, followed by reduction to the benzylamine.

Representative Reaction Scheme Summary

Step Reaction Type Starting Material Reagents/Conditions Product Yield/Notes
1 Chlorination m-Xylene Cl₂, UV light or initiator, 100-130°C, pyridine 1,3,5-Trichloro-m-xylene 35-45 mole % trichloro-m-xylene
2 Further chlorination Trichloro-m-xylene Cl₂, NaOH/KOH (≥50%), phase-transfer catalyst Benzotrichloride derivative (CMBTC) High purity after distillation
3 Fluorination Benzotrichloride derivative Anhydrous HF, metal fluoride/chloride catalysts 3-Chloro-2-(trifluoromethyl)benzyl chloride Selective fluorination, high yield
4 Amination 3-Chloro-2-(trifluoromethyl)benzyl chloride NH₃ or amines, controlled temperature/pressure This compound Optimized for yield, purity >98% possible

Detailed Experimental Insights

  • Phase Transfer Catalysis: The use of quaternary ammonium salts (e.g., Aliquat 336) or crown ethers is essential in the cyanide substitution step to increase reaction rates and yields.
  • Temperature Control: Maintaining reaction temperatures between 75°C and 125°C is critical in halogenation and fluorination steps to avoid over-chlorination or decomposition.
  • Purification: Distillation under reduced pressure (e.g., 2 mm Hg) through Oldershaw columns is employed to isolate intermediates and final products with high purity.
  • Yields: The cyanide substitution step to form (3-trifluoromethylphenyl)acetonitrile typically achieves 90-92% yield with >98% purity, indicating efficient conversion.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Challenges Notes
Direct Halogenation & Fluorination Well-established, scalable industrial process Requires strict control of reaction conditions Avoids multi-step synthesis; uses hazardous reagents (HF)
Cyanide Substitution Route High yield and purity of nitrile intermediate Toxic reagents; requires phase-transfer catalysts Intermediate nitrile can be reduced to amine
Amination via Ammonia Straightforward amination of benzyl chloride Possible side reactions, need for controlled conditions Common in pharmaceutical synthesis

Summary and Professional Recommendations

The preparation of this compound is best approached via a multi-step synthesis starting from m-xylene through selective chlorination, fluorination, and subsequent amination or cyanide substitution. Key factors for success include:

  • Careful control of reaction temperature and time to maximize selectivity.
  • Use of phase-transfer catalysts to enhance reaction efficiency in biphasic systems.
  • Purification by distillation to achieve high purity products suitable for pharmaceutical applications.

This compound’s synthesis is well-documented in patent literature and commercial chemical suppliers’ protocols, reflecting its importance as a building block in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Positional Isomers

2-Chloro-3-(trifluoromethyl)benzylamine (CAS 39226-96-5):

  • Substituents : Cl (2-position), CF₃ (3-position).
  • Molecular Formula : C₈H₇ClF₃N.
  • Key Differences: Swapping substituent positions alters steric and electronic effects.

Halogen Variation

4-Fluoro-2-(trifluoromethyl)benzylamine :

  • Substituents : F (4-position), CF₃ (2-position).
  • Applications : Used in synthesizing heterocyclic amides as ACAT inhibitors.
  • Key Differences : Fluorine’s higher electronegativity (vs. Cl) enhances electron-withdrawing effects, reducing basicity of the amine. This may improve metabolic stability in pharmaceuticals compared to chlorinated analogs.

Functional Group Variation

4-Chloro-3-(trifluoromethyl)aniline ():

  • Structure : Aniline (NH₂ directly on benzene) with Cl (4-position) and CF₃ (3-position).
  • Key Differences : Benzylamines (CH₂NH₂) exhibit higher basicity than anilines due to reduced resonance stabilization. This makes benzylamines more reactive in alkylation or acylation reactions.

Substituent Type

3-Methoxy-5-(trifluoromethyl)benzylamine (CAS H32782):

  • Substituents : OCH₃ (3-position), CF₃ (5-position).
  • Key Differences : Methoxy groups are electron-donating, counteracting CF₃’s electron-withdrawing effects. This increases electron density on the ring, enhancing susceptibility to electrophilic substitution compared to chlorinated analogs.

Multiple Substituents

3,5-Bis(trifluoromethyl)benzylamine :

  • Substituents : CF₃ (3- and 5-positions).
  • Key Differences : Dual CF₃ groups amplify electron-withdrawing effects, significantly lowering amine basicity and altering solubility. Such compounds may exhibit enhanced stability in acidic environments.

Table 1: Key Properties of Compared Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
3-Chloro-2-(trifluoromethyl)benzylamine* - C₈H₇ClF₃N 209.596 Cl (3), CF₃ (2) Research (inferred)
2-Chloro-3-(trifluoromethyl)benzylamine 39226-96-5 C₈H₇ClF₃N 209.596 Cl (2), CF₃ (3) Chemical synthesis
4-Fluoro-2-(trifluoromethyl)benzylamine - C₈H₇F₄N 209.15 (est.) F (4), CF₃ (2) ACAT inhibitors
4-Chloro-3-(trifluoromethyl)aniline - C₇H₅ClF₃N 195.57 (est.) Cl (4), CF₃ (3) Pharmaceutical intermediates

*Inferred data based on positional isomer.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-2-(trifluoromethyl)benzylamine, and how can reaction efficiency be monitored?

  • Methodology : A two-step approach is recommended: (i) Chlorination of 2-(trifluoromethyl)benzylamine using chlorinating agents (e.g., Cl2 or N-chlorosuccinimide) under inert conditions. (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Reaction progress can be monitored by thin-layer chromatography (TLC) with UV visualization .
  • Key Parameters : Maintain anhydrous conditions (THF as solvent) and use triethylamine to neutralize HCl byproducts .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to confirm substitution patterns (e.g., δ ~4.1 ppm for -CH2NH2; trifluoromethyl at δ ~-60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> (expected m/z ~210.04 for C8H7ClF3N).
  • X-ray Crystallography : For unambiguous confirmation (if crystalline derivatives are synthesized) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity and stability of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group reduces electron density at the aromatic ring, directing nucleophilic attack to the para position relative to the chloro substituent. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 50°C for 24h) .
  • Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic assays (HPLC monitoring).

Q. What strategies mitigate impurities during large-scale synthesis of this compound?

  • Optimization Steps :
  • Temperature Control : Limit exothermic side reactions (e.g., polyhalogenation) by maintaining ≤0°C during chlorination.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3) to enhance regioselectivity.
  • Workup : Use aqueous Na2S2O3 washes to remove excess halogen .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • In Silico Approaches :
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., microbial leucyl-tRNA synthetase) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal IC50 values .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) for halogenated benzylamines?

  • Resolution : Cross-validate using multiple techniques:
  • Differential Scanning Calorimetry (DSC) : Determine melting points.
  • Gas Chromatography (GC) : Compare retention times with standards.
  • Literature Review : Prioritize data from NIST or peer-reviewed journals .
    • Example : Boiling points for similar compounds vary under reduced pressure (e.g., 339–361 K at 0.004–0.013 bar) due to measurement methods .

Applications in Drug Discovery

Q. What role does this compound play in designing enzyme inhibitors?

  • Case Study : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets. Synthesize analogs with modified amines (e.g., acylated or sulfonylated) and test against cytochrome P450 isoforms via fluorometric assays .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Protocols :
  • Ventilation : Use fume hoods to avoid inhalation (LD50 data suggests moderate toxicity).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

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